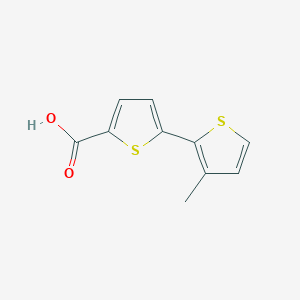

5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-methylthiophen-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S2/c1-6-4-5-13-9(6)7-2-3-8(14-7)10(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLMHLGYHRKAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes two thiophene rings and a carboxylic acid functional group, which influences its reactivity and biological interactions.

- Molecular Formula : C10H8O2S2

- Molecular Weight : 224.3 g/mol

- IUPAC Name : 3'-methyl-[2,2'-bithiophene]-5-carboxylic acid

- Canonical SMILES :

CC1=CC(=CS1)C2=CC=C(S2)C(=O)O

Thiophene derivatives, including 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid, are known to interact with various biological targets, modulating enzyme activity and receptor interactions. Research indicates that these compounds can influence cellular pathways related to inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid have been evaluated for their effectiveness against various bacterial strains. The following table summarizes findings on the antimicrobial efficacy of thiophene derivatives:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. In vitro studies indicate that 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. A notable study reported:

- Cell Lines Tested : MCF-7 (breast cancer), HT29 (colon cancer)

- IC50 Values :

- MCF-7: 15 µM

- HT29: 20 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Study 1: Antiviral Activity

A study investigated the inhibitory effects of thiophene derivatives on Hepatitis C Virus (HCV) NS5B polymerase. The results indicated that certain derivatives, including those structurally related to 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid, exhibited potent inhibition of viral replication in Huh7 cells.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of thiophene derivatives in models of neurodegenerative diseases. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress.

Safety and Toxicity

Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies suggest that 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models at doses up to 100 mg/kg.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical and biological profiles of thiophene-2-carboxylic acid derivatives are highly dependent on substituent groups. Key comparisons are summarized below:

Key Observations :

- Lipophilicity: Bulky aryl groups (e.g., trimethylphenyl) increase logP, enhancing membrane permeability but risking poor aqueous solubility. Polar groups like aminopiperidinyl reduce logP, improving solubility .

- Bioactivity : Chlorophenyl and pyrrolopyrimidine substituents correlate with potent anticancer activity, likely due to enhanced target binding or metabolic stability .

- Safety : Compounds with methylthio or dihydrobenzodioxin substituents may exhibit irritant properties, necessitating careful handling .

Crystallographic and Stability Data

- Planarity and Packing: Derivatives like ethyl 3-bromo-4-cyano-thiophene-2-carboxylate () exhibit planar thiophene rings, facilitating π-π stacking. The 3-methylthiophenyl group may introduce slight torsional strain, affecting crystal packing and solubility .

- Hydrogen Bonding : Carboxylic acid groups enable intermolecular H-bonding (e.g., 2.554 Å bond in ), critical for crystallinity. Bulky substituents may disrupt this, reducing melting points .

Preparation Methods

Grignard Reagent Formation and Carbonation Route

A predominant method for synthesizing 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid involves the formation of a Grignard reagent from a halogenated methylthiophene derivative, followed by carbonation with carbon dioxide and acidification.

Formation of Grignard Reagent:

Starting from 2-bromo-3-methylthiophene, magnesium metal is reacted in an inert atmosphere (nitrogen) with tetrahydrofuran (THF) as the solvent. An alkyl halide such as isopropyl bromide can be added to activate the magnesium. The reaction is conducted under reflux conditions (approximately 30 minutes) to form the 3-methyl-2-thienylmagnesium bromide intermediate.Carbonation:

Carbon dioxide gas is then introduced into the reaction mixture at 25–35°C, and the mixture is stirred at room temperature for about 2 hours. This step inserts the carboxyl group by reacting the Grignard reagent with CO2.Acidification and Workup:

The reaction mixture is acidified to pH ≤ 2 using concentrated hydrochloric acid, and the product is extracted, typically with ethyl acetate. Drying over magnesium sulfate and solvent evaporation yields a slurry of the carboxylic acid, which is filtered and dried to obtain the pure product.

Key Reaction Conditions and Yields:

- Magnesium (1.65 g), THF (50 mL), isopropyl bromide (0.69 g), 2-bromo-3-methylthiophene (10 g)

- Carbon dioxide reaction at 25–35°C for 2 hours

- Acidification with concentrated HCl to pH ≤ 2

- Yield example: 50.5 g of 3-methyl-2-thiophenecarboxylic acid from corresponding starting materials (scaled appropriately)

- Solvents: Preferably ethers such as THF or tetrahydropyran; other solvents include aromatic hydrocarbons and paraffins but ethers are preferred for better reactivity and solubility.

This method is industrially favorable due to its efficiency, environmental friendliness, and the ability to be scaled up economically.

Halogenation and Subsequent Functionalization

Another preparative approach involves halogenation of methylthiophene derivatives followed by functional group transformations to introduce the carboxylic acid moiety.

Bromination of 3-Methylthiophene:

A one-pot bromination/debromination sequence can be applied to 3-methylthiophene to yield 2,4-dibromo-3-methylthiophene. However, attempts to brominate 5-(3-methylthiophen-2-yl)thiophene-2-carboxylic acid directly often lead to tribrominated by-products via decarboxylation.Carboxylation via Carbonylation or Grignard:

The carboxylic acid functionality can be introduced either by carbonation of the Grignard reagent derived from halogenated methylthiophene or by palladium-catalyzed carbonylation under carbon monoxide pressure.Thermal Vapor Phase Chlorination:

For related thiophene derivatives, vapor phase chlorination at high temperatures (e.g., 500°C) has been used to introduce chlorine substituents, which can serve as intermediates for further functionalization to carboxylic acids.

These methods are generally applied on a laboratory scale and provide routes to halogenated thiophene carboxylic acids, which can be precursors or analogs of 5-(3-methylthiophen-2-yl)thiophene-2-carboxylic acid.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The Grignard carbonation method is the most documented and industrially viable approach for synthesizing methyl-substituted thiophene carboxylic acids, including 5-(3-methylthiophen-2-yl)thiophene-2-carboxylic acid. It offers good control over reaction conditions, high yields, and environmental compatibility due to mild reaction temperatures and use of CO2 as a carboxyl source.

Halogenation strategies are useful for introducing reactive sites but require careful control to avoid side reactions such as decarboxylation or overbromination, which can complicate purification and reduce yields.

Alternative Friedel-Crafts and oxidation methods are well-established for chlorinated thiophene derivatives but are less common for methyl-substituted analogs. These methods provide complementary routes when halogenated intermediates are desired or when direct Grignard formation is challenging.

Solvent choice is critical; ethers like tetrahydrofuran are preferred for Grignard formation due to their ability to stabilize organomagnesium intermediates.

Acidification post-carbonation must be carefully controlled to prevent decomposition of the product and to maximize recovery.

Q & A

Basic: What are the established synthetic routes for 5-(3-Methylthiophen-2-yl)thiophene-2-carboxylic acid?

Answer:

The compound is typically synthesized via cross-coupling reactions , such as Suzuki-Miyaura coupling, to link the 3-methylthiophene and thiophene-2-carboxylic acid moieties. Key steps include:

- Functionalization of thiophene-2-carboxylic acid with a boronic ester group for coupling .

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) to mediate the coupling reaction under inert conditions .

- Purification via recrystallization or column chromatography, with solvent systems like ethyl acetate/hexane .

Validation of intermediates using NMR (¹H/¹³C) and HPLC ensures structural fidelity .

Basic: How is this compound characterized for structural confirmation in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological considerations include:

- Growing high-quality crystals using vapor diffusion or slow evaporation in solvents like DMSO/water .

- Data collection on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement using SHELXL for small-molecule structures, ensuring R-factor convergence below 5% .

- Validation of hydrogen bonding and π-π stacking interactions via Mercury software .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:

SAR studies focus on modifying substituents to optimize interactions with biological targets. For example:

- Anti-inflammatory activity : Introducing hydroxypropoxy groups at the 4,5-positions of the thiophene ring improves binding to COX-2, as shown in analogs with IC₅₀ values < 10 µM .

- Electron-withdrawing groups (e.g., bromo at position 4) enhance stability in metabolic assays .

- Computational docking (AutoDock Vina) predicts binding affinities to targets like Sigma-1 receptors .

Advanced: What computational methods are used to predict physicochemical properties and reactivity?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess redox potential and nucleophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous/PBS buffers to predict solubility .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Replicating assays under standardized conditions (e.g., cell line: RAW 264.7 for anti-inflammatory studies) .

- HPLC-MS to verify compound purity (>95%) and rule out degradation products .

- Meta-analysis of published IC₅₀ values to identify outliers linked to solvent/DMSO concentration variations .

Advanced: What experimental designs are recommended for evaluating stability under physiological conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h, followed by LC-MS to detect hydrolysis products (e.g., decarboxylation) .

- Thermal Stability : TGA/DSC analysis to determine decomposition thresholds (>150°C typical for thiophene derivatives) .

- Light Sensitivity : UV-Vis spectroscopy to monitor absorbance shifts under UV exposure .

Advanced: How can researchers optimize solubility for in vivo pharmacokinetic studies?

Answer:

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt Formation : React with sodium bicarbonate to generate the sodium salt, improving bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced: What strategies are effective in resolving regioselectivity challenges during synthesis?

Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., carboxylic acid) to control functionalization at specific positions .

- Protecting Groups : Temporarily block reactive sites (e.g., methyl ester protection of the carboxylic acid) during coupling steps .

- Microwave-Assisted Synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 30 min at 100°C vs. 12h reflux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.